Cas no 2138001-99-5 (Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate)

Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-amino-4-(difluoromethyl)-1-(1-methylethyl)-, ethyl ester
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- Inchi: 1S/C10H15F2N3O2/c1-4-17-10(16)7-6(8(11)12)9(13)15(14-7)5(2)3/h5,8H,4,13H2,1-3H3
- InChI Key: YEWXOPCNPFMMRG-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OCC)=NN(C=1N)C(C)C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 276
- XLogP3: 1.8
- Topological Polar Surface Area: 70.1
Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784102-0.1g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 0.1g |
$943.0 | 2024-05-22 | |
Enamine | EN300-784102-5.0g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 5.0g |
$3105.0 | 2024-05-22 | |
Enamine | EN300-784102-2.5g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 2.5g |
$2100.0 | 2024-05-22 | |
Enamine | EN300-784102-10.0g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 10.0g |
$4606.0 | 2024-05-22 | |
Enamine | EN300-784102-0.05g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 0.05g |
$900.0 | 2024-05-22 | |
Enamine | EN300-784102-0.5g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 0.5g |
$1027.0 | 2024-05-22 | |
Enamine | EN300-784102-0.25g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 0.25g |
$985.0 | 2024-05-22 | |
Enamine | EN300-784102-1.0g |
ethyl 5-amino-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138001-99-5 | 95% | 1.0g |
$1070.0 | 2024-05-22 |
Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate Related Literature
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1. Caper tea
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate
Comprehensive Overview of Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate (CAS No. 2138001-99-5)
Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate (CAS No. 2138001-99-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound belongs to the pyrazole class, which is known for its versatile applications in medicinal chemistry and crop protection. The presence of the difluoromethyl group and the ethyl carboxylate moiety in its structure makes it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for pyrazole derivatives has surged due to their potential in drug discovery and sustainable agriculture. Researchers are particularly interested in compounds like Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate because of their unique physicochemical properties, such as improved bioavailability and metabolic stability. These characteristics are critical for developing next-generation therapeutics and eco-friendly agrochemicals.
The synthesis of CAS No. 2138001-99-5 involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. The compound's propan-2-yl substituent enhances its lipophilicity, which is advantageous for membrane permeability in biological systems.
One of the trending topics in the scientific community is the exploration of fluorinated compounds for their enhanced bioactivity. The difluoromethyl group in Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate is a key feature that contributes to its stability and reactivity. This aligns with the growing interest in fluorine chemistry, as evidenced by frequent searches for "fluorine in drug design" and "benefits of fluorinated agrochemicals."
From an industrial perspective, CAS No. 2138001-99-5 is often discussed in the context of green chemistry and sustainable synthesis. Companies are increasingly adopting environmentally friendly protocols to produce such intermediates, reducing waste and energy consumption. This resonates with the global push toward sustainability, a topic frequently queried in search engines like "green synthesis of pyrazole derivatives."
In summary, Ethyl 5-amino-4-(difluoromethyl)-1-propan-2-ylpyrazole-3-carboxylate represents a promising compound with broad applications in life sciences and material innovation. Its unique structural features and alignment with current research trends make it a subject of ongoing investigation and development.
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